4,4-Dimethyl-1-(4-nitrophenyl)pyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-(4-nitrophenyl)pyrazolidin-3-one is an organic compound with the molecular formula C11H13N3O3 It is characterized by a pyrazolidinone ring substituted with a nitrophenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(4-nitrophenyl)pyrazolidin-3-one typically involves the reaction of 4-nitrobenzaldehyde with 4,4-dimethyl-3-pyrazolidinone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(4-nitrophenyl)pyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,4-dimethyl-1-phenylpyrazolidin-3,5-dione.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridine containing pyridine hydrochloride is commonly used as the oxidizing agent.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4,4-Dimethyl-1-phenylpyrazolidin-3,5-dione.
Reduction: 4,4-Dimethyl-1-(4-aminophenyl)pyrazolidin-3-one.
Substitution: Various substituted pyrazolidinones depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethyl-1-(4-nitrophenyl)pyrazolidin-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(4-nitrophenyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1-(2-nitrophenyl)pyrazolidin-3-one: Similar structure but with the nitro group in a different position.
4,4-Dimethyl-1-phenylpyrazolidin-3,5-dione: An oxidation product of the compound.
Uniqueness
4,4-Dimethyl-1-(4-nitrophenyl)pyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
197863-31-3 |
---|---|
Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4,4-dimethyl-1-(4-nitrophenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C11H13N3O3/c1-11(2)7-13(12-10(11)15)8-3-5-9(6-4-8)14(16)17/h3-6H,7H2,1-2H3,(H,12,15) |
InChI Key |
DHVBWPBPSZOPRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(NC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.